4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
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Overview
Description
4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a unique combination of bromine, ethoxy, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, starting with the preparation of the benzylidene and pyrazolone intermediates. The key steps include:
Ethoxylation and Methoxylation: The addition of ethoxy and methoxy groups, which can be achieved through nucleophilic substitution reactions using ethyl and methyl alcohols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated compounds .
Scientific Research Applications
4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-4-ethoxy-5-methoxybenzonitrile
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- 4-Methoxyphenylboronic acid
Uniqueness
4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its combination of bromine, ethoxy, methoxy, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H17Br2F3N2O3 |
---|---|
Molecular Weight |
562.2 g/mol |
IUPAC Name |
(4E)-4-[(2,3-dibromo-4-ethoxy-5-methoxyphenyl)methylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one |
InChI |
InChI=1S/C21H17Br2F3N2O3/c1-4-31-19-16(30-3)9-12(17(22)18(19)23)8-15-11(2)27-28(20(15)29)14-7-5-6-13(10-14)21(24,25)26/h5-10H,4H2,1-3H3/b15-8+ |
InChI Key |
XPOZGDMDZOVNJE-OVCLIPMQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1Br)Br)/C=C/2\C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)OC |
SMILES |
CCOC1=C(C=C(C(=C1Br)Br)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1Br)Br)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)OC |
Origin of Product |
United States |
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